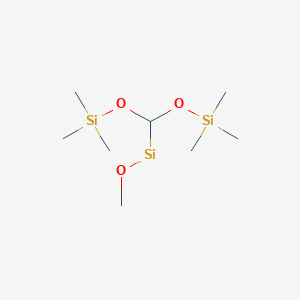
S-(N-PhenylthiocarbaMoyl)-glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(N-PhenylthiocarbaMoyl)-glutathione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine, which plays a crucial role in cellular redox reactions and detoxification processes. The addition of the N-phenylthiocarbamoyl group to glutathione enhances its chemical properties, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(N-PhenylthiocarbaMoyl)-glutathione typically involves the reaction of glutathione with phenyl isothiocyanate. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Glutathione+Phenyl isothiocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction parameters. The process includes purification steps such as crystallization, filtration, and chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: S-(N-PhenylthiocarbaMoyl)-glutathione undergoes various chemical reactions, including:
Oxidation: The thiol group in the glutathione moiety can be oxidized to form disulfides.
Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol.
Substitution: The phenylthiocarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other thiol-based reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Regenerated thiol form of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-(N-PhenylthiocarbaMoyl)-glutathione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in studying redox reactions and as a ligand in coordination chemistry.
Biology: Investigated for its role in cellular detoxification and protection against oxidative stress.
Medicine: Explored for its potential therapeutic effects in diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of materials with specific redox properties and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of S-(N-PhenylthiocarbaMoyl)-glutathione involves its interaction with cellular thiol groups and redox-active enzymes. The compound can modulate the redox state of cells by participating in thiol-disulfide exchange reactions. It targets pathways involved in oxidative stress response and detoxification, thereby protecting cells from damage caused by reactive oxygen species.
Comparación Con Compuestos Similares
- N-Phenylthiocarbamoyl chitosan derivatives
- N-(Methylthiocarbamoyl) chitosan
- N-Phenylthiocarbamoyl fluoride
Comparison: S-(N-PhenylthiocarbaMoyl)-glutathione is unique due to its glutathione backbone, which imparts distinct redox properties and biological activity. Unlike other similar compounds, it can effectively participate in cellular redox reactions and provide protection against oxidative stress. Its structure allows for specific interactions with cellular targets, making it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C17H22N4O6S2 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(phenylcarbamothioylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H22N4O6S2/c18-11(16(26)27)6-7-13(22)21-12(15(25)19-8-14(23)24)9-29-17(28)20-10-4-2-1-3-5-10/h1-5,11-12H,6-9,18H2,(H,19,25)(H,20,28)(H,21,22)(H,23,24)(H,26,27)/t11-,12-/m0/s1 |
Clave InChI |
NQZBCLPUEOETOQ-RYUDHWBXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile](/img/structure/B12351002.png)
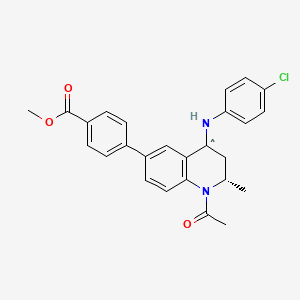
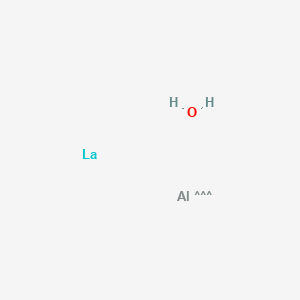
![(T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen](/img/structure/B12351008.png)
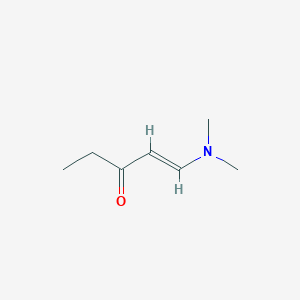

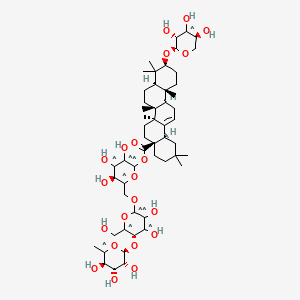
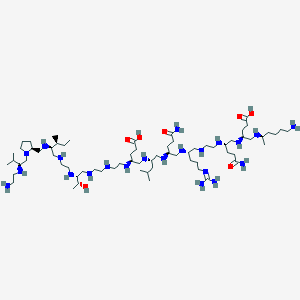

![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)
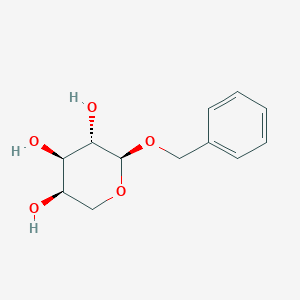
![Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-](/img/structure/B12351087.png)
